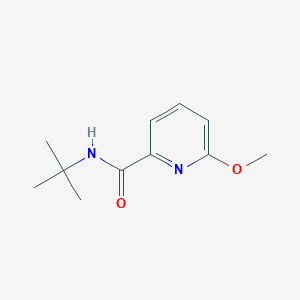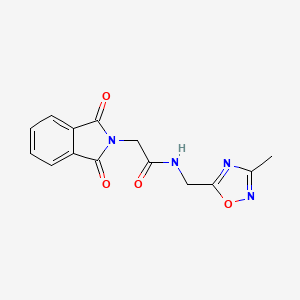
6-Bromo-4-methyl-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methyl-1H-benzimidazol-2-amine is a chemical compound with the molecular weight of 226.08 . It is a powder at room temperature . The IUPAC name for this compound is 6-bromo-4-methyl-1H-benzo[d]imidazol-2-amine .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including this compound, has been a topic of interest in recent years . Various methods have been developed, such as the one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core with a bromine atom at the 6th position and a methyl group at the 4th position . The InChI code for this compound is 1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) .Chemical Reactions Analysis
Benzimidazole derivatives, including this compound, have been involved in various chemical reactions . For instance, they have been used in the direct C-H bond arylation of (benz)imidazoles with (hetero)aryl chlorides . They have also been involved in a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 226.08 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
6-Bromo-4-methyl-1H-benzimidazol-2-amine serves as a versatile intermediate in organic synthesis. Its reactivity with various primary amines under CuI catalysis has been exploited to afford 1-substituted benzimidazoles, demonstrating its utility in the synthesis of heterocyclic compounds with potential biological activity. This reaction showcases the compound's role in the efficient construction of benzimidazole derivatives, which are of interest due to their broad range of pharmacological activities (Lygin & Meijere, 2009).
Biological Activity
The compound's derivatives have shown promise as ligands for biological receptors, indicating its potential for development into bioactive molecules. For instance, benzimidazolyl)piperazines, synthesized from bromobenzimidazole derivatives via palladium-mediated amination reactions, have been identified as a new family of high-affinity ligands for the 5-HT1A receptor. This highlights its applications in the design of molecules with therapeutic relevance for neurological disorders (López-Rodríguez et al., 2000).
Antimicrobial and Cytotoxic Activity
Novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through a series of synthetic steps involving this compound, have been evaluated for their antimicrobial and cytotoxic properties. These compounds have shown promising antibacterial activity and cytotoxic activity in vitro, demonstrating the compound's potential as a precursor in the development of new antimicrobial and anticancer agents (Noolvi et al., 2014).
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
Benzimidazole derivatives are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Safety and Hazards
The safety information for 6-Bromo-4-methyl-1H-benzimidazol-2-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
Benzimidazole derivatives have been reported to show various biological activities . They can interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The cellular effects of 6-Bromo-4-methyl-1H-benzimidazol-2-amine are not well-documented. Benzimidazole derivatives have been reported to exhibit antimicrobial activity against S. aureus and antifungal activity against C. albicans and C. neoformans var. grubii .
Molecular Mechanism
Benzimidazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
Benzimidazole derivatives have been reported to exhibit various biological activities at different dosages .
Metabolic Pathways
Benzimidazole derivatives have been reported to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazole derivatives have been reported to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole derivatives have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
6-bromo-4-methyl-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXFZLGBGYXXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B2835667.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2835668.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)


![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)



![2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2835681.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one](/img/structure/B2835683.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2835684.png)
